molecular formula C12H14BrN B2689623 1-(4-Bromophenyl)hex-5-yn-1-amine CAS No. 1566008-77-2

1-(4-Bromophenyl)hex-5-yn-1-amine

Cat. No.: B2689623
CAS No.: 1566008-77-2
M. Wt: 252.155
InChI Key: IQZHAFQJVUWERF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)hex-5-yn-1-amine is an organic compound characterized by the presence of a bromophenyl group attached to a hex-5-yn-1-amine chain

Scientific Research Applications

1-(4-Bromophenyl)hex-5-yn-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)hex-5-yn-1-amine typically involves the coupling of 4-bromobenzyl bromide with hex-5-yn-1-amine under suitable reaction conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)hex-5-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)hex-5-yn-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)hex-5-yn-1-amine: Contains a fluorine atom in place of bromine.

    1-(4-Iodophenyl)hex-5-yn-1-amine: Features an iodine atom instead of bromine.

Uniqueness

1-(4-Bromophenyl)hex-5-yn-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

1-(4-bromophenyl)hex-5-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h1,6-9,12H,3-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZHAFQJVUWERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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